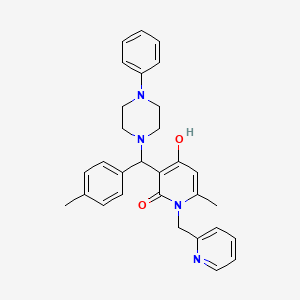
4-hydroxy-6-methyl-3-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-6-methyl-3-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H32N4O2 and its molecular weight is 480.612. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-hydroxy-6-methyl-3-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following features:
- Core Structure : It contains a pyridine moiety, which is known for its biological activity.
- Substituents : The presence of a piperazine ring and p-tolyl group contributes to its pharmacological profile.
Antidepressant Effects
Research indicates that compounds containing piperazine derivatives often exhibit antidepressant properties. The specific compound under review has been noted for its interaction with serotonin receptors, which are critical in mood regulation. Studies have shown that similar compounds can significantly reduce depressive-like behaviors in animal models .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 0.19 to 5.13 µM against MCF-7 breast cancer cells, indicating potent anticancer activity . This suggests that the compound may also possess significant antitumor properties.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : By interacting with serotonin receptors, it may enhance serotonergic neurotransmission, contributing to its antidepressant effects.
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
- Phospholipase A2 Inhibition : Similar compounds have been identified as inhibitors of lysosomal phospholipase A2, which plays a role in phospholipid metabolism and could be linked to the cytotoxic effects observed in cancer studies .
Study on Antidepressant Activity
A study conducted on a related piperazine derivative demonstrated significant reductions in depressive symptoms in rodent models. The results indicated that these compounds could potentially serve as new antidepressants with fewer side effects compared to traditional therapies .
Anticancer Research
In a comparative study involving various derivatives of pyridine-based compounds, the specific compound exhibited superior activity against HCT-116 and MCF-7 cell lines. The study concluded that modifications in the molecular structure significantly affected biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2/c1-22-11-13-24(14-12-22)29(33-18-16-32(17-19-33)26-9-4-3-5-10-26)28-27(35)20-23(2)34(30(28)36)21-25-8-6-7-15-31-25/h3-15,20,29,35H,16-19,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFONIWPBSZRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














